molecular formula C11H9BrN2O2 B8441553 (3-Bromo-phenyl)-diazo-acetic acid allyl ester

(3-Bromo-phenyl)-diazo-acetic acid allyl ester

Cat. No. B8441553
M. Wt: 281.10 g/mol
InChI Key: YWBDFCJRGSIUJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08673894B2

Procedure details

The compound was prepared in an analogous manner as described for intermediate B5A from (3-bromo-phenyl)-diazo-acetic acid allyl ester (intermediate B4B) (8.71 g, 31 mmol). The compound was obtained after silica gel column chromatography with n-heptane/ethyl acetate as light green oil (6.585 g, 84%). MS (ISP): m/z=270.1 [(M+NH4)+] and 272.1 [(M+2+NH4)+].
Quantity
8.71 g
Type
reactant
Reaction Step One
Name
n-heptane ethyl acetate
Quantity
6.585 g
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:4][C:5](=[O:16])[C:6]([C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([Br:15])[CH:10]=1)=[N+]=[N-])[CH:2]=[CH2:3]>CCCCCCC.C(OCC)(=O)C>[Br:15][C:11]1[CH:10]=[C:9]([C:6]23[CH2:3][CH:2]2[CH2:1][O:4][C:5]3=[O:16])[CH:14]=[CH:13][CH:12]=1 |f:1.2|

Inputs

Step One
Name
Quantity
8.71 g
Type
reactant
Smiles
C(C=C)OC(C(=[N+]=[N-])C1=CC(=CC=C1)Br)=O
Step Two
Name
n-heptane ethyl acetate
Quantity
6.585 g
Type
solvent
Smiles
CCCCCCC.C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The compound was prepared in an analogous manner

Outcomes

Product
Name
Type
Smiles
BrC=1C=C(C=CC1)C12C(OCC2C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.